
4,5-Dimethyl-1,3-di(propan-2-yl)-1,3-dihydro-2H-imidazol-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine: is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Isopropyl and Methyl Groups: The isopropyl and methyl groups are introduced through alkylation reactions. This can be achieved using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a building block for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions, influencing the reactivity and stability of the resulting complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
- 1,3-Diisopropyl-4,5-dimethyl-1H-imidazole-2-ylidene
- 1,3-Diisopropyl-4,5-dimethyl-1H-imidazole-2(3H)-selone
- 1,3-Diisopropyl-4,5-dimethyl-1H-imidazole-2-ylidenegermanium(II)
Comparison: 1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different coordination behavior with metals, distinct biological activity, and varied applications in catalysis and material science.
Propiedades
Número CAS |
862537-53-9 |
|---|---|
Fórmula molecular |
C11H21N3 |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
4,5-dimethyl-1,3-di(propan-2-yl)imidazol-2-imine |
InChI |
InChI=1S/C11H21N3/c1-7(2)13-9(5)10(6)14(8(3)4)11(13)12/h7-8,12H,1-6H3 |
Clave InChI |
PHPKAYZMWLCASB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=N)N1C(C)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


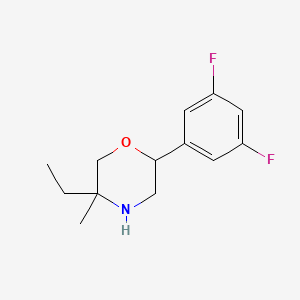

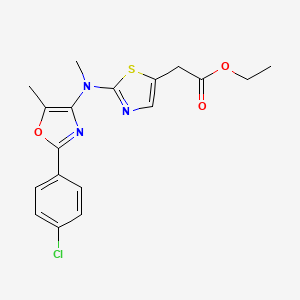
![7-Nitroimidazo[4,5-c]-pyridin-2-one](/img/structure/B15241291.png)

![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
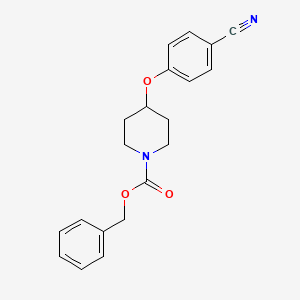
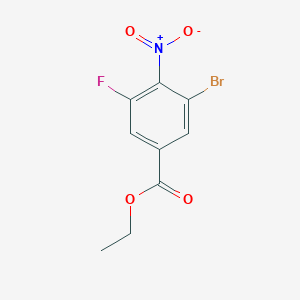
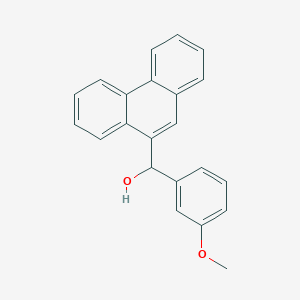

![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241322.png)



